

# Convallatoxin Cross-Reactivity in Digoxin Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of **convallatoxin**, a primary cardiac glycoside in lily of the valley (Convallaria majalis), in various commercially available digoxin immunoassays. Understanding the extent of this interference is critical for accurate therapeutic drug monitoring of digoxin in patients who may be co-exposed to herbal supplements containing **convallatoxin**, and for the toxicological assessment of Convallaria majalis ingestion.

# **Executive Summary**

Convallatoxin exhibits significant structural similarity to digoxin, leading to variable cross-reactivity in digoxin immunoassays.[1][2] This interference can result in falsely elevated digoxin levels, potentially leading to misinterpretation of patient results and inappropriate clinical management. The degree of cross-reactivity is highly dependent on the specific immunoassay platform and the monoclonal antibody utilized. This guide summarizes key experimental findings on the performance of different digoxin immunoassays in the presence of convallatoxin, providing researchers with the data necessary to select appropriate assays and interpret results with caution.

# Comparative Performance of Digoxin Immunoassays







The following table summarizes the apparent digoxin concentrations measured in the presence of varying concentrations of **convallatoxin** across different immunoassay platforms, as reported in peer-reviewed studies.



| Immunoassay<br>Platform                | Convallatoxin<br>Concentration<br>(ng/mL) | Apparent Digoxin<br>Concentration<br>(ng/mL) | Reference |
|----------------------------------------|-------------------------------------------|----------------------------------------------|-----------|
| LOCI Digoxin Assay                     | 100                                       | 1.08                                         | [3]       |
| 1000                                   | >5.0 (off-scale)                          | [3]                                          |           |
| 500 (in a digoxin pool of 1.62 ng/mL)  | 2.88                                      | [4]                                          |           |
| ADVIA Centaur<br>Digoxin Assay         | 100                                       | Not Detected                                 | [3]       |
| 1000                                   | 0.21                                      | [3]                                          |           |
| 1000 (in a digoxin pool of 1.05 ng/mL) | 0.99                                      | [3]                                          |           |
| Abbott Architect i1000 (CMIA)          | 50                                        | ~0.5                                         | [1]       |
| 100                                    | ~1.0                                      | [1]                                          |           |
| 500                                    | ~3.0                                      | [1]                                          | _         |
| Abbott AxSym                           | 50                                        | ~0.25                                        | [1]       |
| 100                                    | ~0.5                                      | [1]                                          | _         |
| 500                                    | ~2.0                                      | [1]                                          |           |
| Siemens Dimension                      | 50                                        | ~0.1                                         | [1]       |
| 100                                    | ~0.2                                      | [1]                                          | _         |
| 500                                    | ~0.8                                      | [1]                                          |           |
| Ortho Clinical Diagnostics Vitros      | 50                                        | ~0.1                                         | [1]       |
| 100                                    | ~0.2                                      | [1]                                          |           |
| 500                                    | ~0.7                                      | [1]                                          |           |
| Roche Cobas                            | 50                                        | ~0.2                                         | [1]       |



| 100 | ~0.4 | [1] |
|-----|------|-----|
| 500 | ~1.5 | [1] |

## **Experimental Methodologies**

The data presented in this guide are derived from studies employing standardized experimental protocols to assess cross-reactivity. The general methodology is outlined below.

## **General Protocol for Cross-Reactivity Assessment**

- Preparation of Convallatoxin Standards:
  - A stock solution of pure convallatoxin is prepared in a suitable solvent, such as absolute ethanol.
  - Working standards of various concentrations are then prepared by serial dilution of the stock solution.[3][4]
- Sample Preparation:
  - Aliquots of a drug-free human serum pool are supplemented with known concentrations of convallatoxin.[1][3]
  - To prepare the spiked samples, microliter quantities of the convallatoxin working standards are added to test tubes, and the solvent is evaporated under a gentle stream of nitrogen.
  - The dried residue is then reconstituted with the drug-free serum.
  - For some experiments, a serum pool containing a known concentration of digoxin is used to assess the interference of convallatoxin in the presence of the primary analyte.[3][4]
- Immunoassay Analysis:
  - The serum samples, both with and without convallatoxin, are analyzed for digoxin concentration using the respective immunoassay platforms according to the manufacturer's instructions.



#### Data Analysis:

- The apparent digoxin concentration measured in the convallatoxin-spiked samples is recorded.
- The percentage of cross-reactivity can be calculated using the following formula:
  - % Cross-Reactivity = (Apparent Digoxin Concentration / Convallatoxin Concentration)
     x 100

## Signaling Pathways and Experimental Workflow

The cross-reactivity of **convallatoxin** in digoxin immunoassays is a direct consequence of its structural similarity to digoxin, allowing it to bind to the anti-digoxin antibodies used in these assays. Both molecules are cardiac glycosides that exert their therapeutic and toxic effects by inhibiting the Na+/K+-ATPase pump in cardiac myocytes.



# Cellular Mechanism Immunoassay Mechanism Convallatoxin Digoxin Labeled Digoxin inhibits inhibits cross-reacts binds competes with Digoxin Na+/K+-ATPase Anti-Digoxin Antibody Inhibition Signal Generation Increased Intracellular Ca2+ **Increased Cardiac Contractility**

#### Mechanism of Action and Immunoassay Cross-Reactivity

Click to download full resolution via product page

Caption: Molecular mimicry of digoxin by convallatoxin.

The following diagram illustrates the typical experimental workflow for evaluating the cross-reactivity of **convallatoxin** in a digoxin immunoassay.





Click to download full resolution via product page

Caption: Cross-reactivity experimental workflow.

### Conclusion

The cross-reactivity of **convallatoxin** in digoxin immunoassays is a significant analytical challenge. The data clearly indicate that while some assays, such as the ADVIA Centaur, show minimal interference, others, like the LOCI and Abbott Architect assays, are considerably more susceptible.[1][3] Researchers and clinicians must be aware of the specific performance



characteristics of their chosen digoxin immunoassay to avoid potential misinterpretation of results in patients with possible exposure to lily of the valley. When **convallatoxin** ingestion is suspected, alternative or confirmatory analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), should be considered for accurate digoxin quantification.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Rapid Detection of Convallatoxin Using Five Digoxin Immunoassays PMC [pmc.ncbi.nlm.nih.gov]
- 2. Convallatoxin Wikipedia [en.wikipedia.org]
- 3. Convallatoxin, the active cardiac glycoside of lily of the valley, minimally affects the ADVIA Centaur digoxin assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Convallatoxin Cross-Reactivity in Digoxin Immunoassays: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669428#cross-reactivity-of-convallatoxin-in-different-digoxin-immunoassays]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com